N-Cbz4-(4-hydroxyphenyl)butylamine
Description
Contextualization within Amine and Phenol (B47542) Chemical Space
Amines and phenols are two of the most ubiquitous functional groups in organic chemistry and medicinal chemistry. acs.orgnih.govacs.org Amines, derivatives of ammonia, are characterized by a basic nitrogen atom and are fundamental to a vast array of natural products, pharmaceuticals, and agrochemicals. chemicalbook.com The reactivity of the amine lone pair of electrons is central to many chemical transformations.
Phenols, on the other hand, consist of a hydroxyl group directly attached to an aromatic ring. acs.orgnih.govacs.org This arrangement confers acidic properties to the hydroxyl proton and activates the aromatic ring towards electrophilic substitution. Phenolic moieties are prevalent in natural products with significant biological activities and are a recurring motif in many approved drugs. acs.orgnih.govacs.orgresearchgate.netgsconlinepress.com
Significance as a Protected Amine and Substituted Phenolic Scaffold
The utility of N-Cbz-4-(4-hydroxyphenyl)butylamine in multi-step synthesis is greatly enhanced by the presence of the carbobenzyloxy (Cbz) protecting group on the amine. total-synthesis.comyoutube.commasterorganicchemistry.com The Cbz group effectively "masks" the nucleophilic and basic nature of the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. youtube.com This protection is crucial for achieving high selectivity and yield in complex synthetic sequences.
The Cbz group is known for its stability under a range of conditions, yet it can be readily removed when desired, typically through catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This orthogonality with many other protecting groups makes it a valuable tool in the synthetic chemist's arsenal. total-synthesis.comlibretexts.org
Simultaneously, the 4-hydroxyphenyl (phenol) moiety provides a handle for a variety of chemical transformations. The hydroxyl group can be alkylated, acylated, or used to form ethers, while the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization and elaboration of the molecular structure. This dual reactivity makes N-Cbz-4-(4-hydroxyphenyl)butylamine a versatile starting material or intermediate in the synthesis of diverse target molecules.
Overview of Academic Research Trajectories
Academic research involving N-Cbz-4-(4-hydroxyphenyl)butylamine and related structures has primarily focused on its application as a key intermediate in the synthesis of more complex molecules with potential biological activity. Researchers leverage the bifunctional nature of this compound to construct libraries of compounds for screening in various therapeutic areas.
One significant research trajectory involves the use of this scaffold in the development of novel chelating agents. For instance, related structures with multiple phenolic and amine groups have been investigated for their ability to coordinate with metal ions, a property relevant to the development of radiopharmaceuticals and other metal-binding agents. nih.gov
Properties
IUPAC Name |
benzyl N-[4-(4-hydroxyphenyl)butyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17-11-9-15(10-12-17)6-4-5-13-19-18(21)22-14-16-7-2-1-3-8-16/h1-3,7-12,20H,4-6,13-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXKVLJSXQXDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469853 | |
| Record name | N-Cbz4-(4-hydroxyphenyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587880-25-9 | |
| Record name | N-Cbz4-(4-hydroxyphenyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles of N Cbz 4 4 Hydroxyphenyl Butylamine
Reaction Mechanisms of the N-Cbz Carbamate (B1207046) Moiety
The N-benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry. acs.orgresearchgate.net Its popularity stems from its relative stability under various conditions and the diverse methods available for its removal. nih.govmasterorganicchemistry.com
Detailed Mechanisms of Cbz Protection
The protection of an amine as an N-Cbz carbamate is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. acs.org The mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of benzyl chloroformate. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable carbamate. masterorganicchemistry.com The presence of a base, such as sodium bicarbonate or an organic base like triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction. acs.org
Alternatively, other activated Cbz reagents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be employed, offering different reactivity profiles and compatibility with various substrates. acs.org The choice of reagent and reaction conditions can be tailored to the specific amine being protected.
Hydrogenolytic Deprotection Mechanisms and Selectivity
One of the most common and mildest methods for the deprotection of the Cbz group is catalytic hydrogenolysis. acs.orgresearchgate.net This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). acs.orgyoutube.com The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface. Subsequent reaction with hydrogen leads to the cleavage of the bond, releasing toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide. acs.org
Transfer hydrogenation, using hydrogen donors like triethylsilane or sodium borohydride (B1222165) in the presence of a palladium catalyst, offers a convenient alternative to using gaseous hydrogen. youtube.comoclc.org This method is often safer and more practical for laboratory-scale synthesis. youtube.com A key advantage of hydrogenolysis is its high selectivity; it generally does not affect other common protecting groups such as Boc, Fmoc, or most ester functionalities, making it a valuable tool in multi-step syntheses. acs.orgmasterorganicchemistry.com
Acid-Catalyzed Deprotection Pathways
While stable to mild acidic conditions, the Cbz group can be cleaved under harsher acidic environments, such as with strong acids like hydrogen bromide (HBr) in acetic acid or aluminum chloride (AlCl₃) in a fluorinated solvent. acs.orgoclc.org The mechanism for acid-catalyzed deprotection involves the protonation of the carbamate oxygen, which enhances the leaving group ability of the benzyloxy group. acs.org This is followed by a nucleophilic attack (often by the counter-ion of the acid) at the benzylic carbon in an Sₙ2-type displacement, or through the formation of a benzyl cation in an Sₙ1-type process, depending on the substrate and reaction conditions. The resulting carbamic acid then undergoes spontaneous decarboxylation to liberate the free amine. acs.org
Orthogonality and Compatibility with Other Protecting Groups
The Cbz group exhibits excellent orthogonality with several other widely used protecting groups in organic synthesis, a critical feature for the synthesis of complex molecules like peptides. acs.orgrsc.orgnih.gov Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different classes of reagents or reaction conditions. nih.gov
The Cbz group is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group (e.g., piperidine) and the acidic conditions typically used to remove the Boc (tert-butoxycarbonyl) group (e.g., trifluoroacetic acid). acs.orgmasterorganicchemistry.com This orthogonality allows for a strategic approach to deprotection sequences in complex syntheses. rsc.orgnih.gov However, it is important to note that harsh acidic conditions can lead to the cleavage of both Boc and Cbz groups. nih.gov Similarly, while Cbz is generally stable to many reagents, it can be susceptible to some transition metal-catalyzed reactions beyond hydrogenation. acs.org
Reactivity and Functionalization of the 4-Hydroxyphenyl Moiety
The 4-hydroxyphenyl group in N-Cbz-4-(4-hydroxyphenyl)butylamine is an electron-rich aromatic system, and its reactivity is dominated by the powerful activating and ortho-, para-directing effects of the hydroxyl group. researchgate.netyoutube.com
Electrophilic Aromatic Substitution Reactions
The hydroxyl group of the 4-hydroxyphenyl moiety strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orgresearchgate.net This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. researchgate.netyoutube.com This electron donation is most effective at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by the butylamine (B146782) side chain, electrophilic substitution is directed exclusively to the ortho positions (positions 3 and 5 of the phenolic ring).
Common electrophilic aromatic substitution reactions that can be anticipated on the 4-hydroxyphenyl ring of N-Cbz-4-(4-hydroxyphenyl)butylamine include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, even without a Lewis acid catalyst, to give mono- and di-halogenated products. nih.govnih.gov Studies on similar molecules, like tyrosine derivatives, have shown that halogenation occurs selectively at the positions ortho to the hydroxyl group. rsc.orglibretexts.org
Nitration: Nitration can be achieved using nitric acid (HNO₃), often in the presence of a catalyst or under controlled conditions to prevent oxidation of the phenol (B47542) ring. nih.govnih.gov The reaction introduces a nitro group (-NO₂) onto the aromatic ring, again at the ortho positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups, respectively, onto the aromatic ring, are also plausible. masterorganicchemistry.comnih.gov These reactions typically employ a Lewis acid catalyst. masterorganicchemistry.com However, the presence of the phenolic hydroxyl group can sometimes lead to complications, such as O-acylation or complexation with the Lewis acid. libretexts.org
The table below summarizes the expected outcomes of electrophilic aromatic substitution reactions on a model compound, an L-tyrosine ester, which is structurally similar to the 4-hydroxyphenyl moiety in the title compound.
| Electrophile Reagent | Reaction | Product(s) |
| N-Bromosuccinimide (NBS) | Bromination | 3-Bromo-tyrosine derivative |
| N-Chlorosuccinimide (NCS) | Chlorination | 3-Chloro-tyrosine derivative |
| N-Iodosuccinimide (NIS) | Iodination | 3-Iodo-tyrosine derivative |
| N-Bromosuccinimide (2 equiv.) | Dibromination | 3,5-Dibromo-tyrosine derivative |
| N-Chlorosuccinimide (2 equiv.) | Dichlorination | 3,5-Dichloro-tyrosine derivative |
| N-Iodosuccinimide (2 equiv.) | Diiodination | 3,5-Diiodo-tyrosine derivative |
This table is based on data for the halogenation of L-tyrosine ester derivatives. rsc.org
O-Alkylation and O-Acylation Reactions
The nucleophilic character of the phenolic hydroxyl group in N-Cbz-4-(4-hydroxyphenyl)butylamine allows for its conversion into ethers and esters through O-alkylation and O-acylation, respectively. These reactions are fundamental for modifying the properties of the phenolic unit or for introducing specific functionalities.
O-Alkylation: This transformation typically involves the deprotonation of the weakly acidic phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The choice of base and solvent is critical to the success of the reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation. nih.gov The utility of this methodology has been demonstrated in the synthesis of 4-O-alkyl analogues of N-acetylneuraminic acid, where a hydroxyl group is alkylated in the presence of other sensitive functionalities. nih.gov In a typical procedure, the phenolic compound is treated with an alkyl halide in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) in the presence of NaH. nih.gov
O-Acylation: The synthesis of phenyl esters via O-acylation can be achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) under basic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism. Common bases used include pyridine (B92270) or triethylamine, which also serve to neutralize the hydrogen halide byproduct.
The table below summarizes typical conditions for these transformations.
Table 1: Representative Conditions for O-Alkylation and O-Acylation of Phenolic Hydroxyl Groups
| Transformation | Reagent | Base | Solvent | Typical Conditions |
| O-Alkylation | Alkyl Halide (e.g., Propargyl Bromide) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0°C to room temperature |
| O-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | Dichloromethane (DCM) or neat | 0°C to room temperature |
| O-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or Sodium Acetate | Neat or various solvents | Room temperature to elevated temperatures |
Oxidative Transformations of the Phenolic Unit
The electron-rich phenolic ring in N-Cbz-4-(4-hydroxyphenyl)butylamine is susceptible to oxidative transformations. However, the reaction outcomes can be complex and are highly dependent on the oxidant and reaction conditions. The presence of the alkyl amine side chain introduces the possibility of intramolecular reactions.
Exposure of phenolic compounds to various oxidants can lead to a range of products, including quinones or coupled dimers. However, for molecules containing both a phenol and an amine (or amide), oxidative cyclization can be a competing pathway. Research on related phenolic amides has shown that oxidation often results in the formation of spirolactones, which involves the loss of the amine-containing segment. nih.gov Achieving an oxidative cyclization to a desired spirolactam has been described as a challenging transformation. nih.gov This suggests that direct oxidation of the phenolic unit in N-Cbz-4-(4-hydroxyphenyl)butylamine would require carefully controlled conditions to avoid undesired side reactions or degradation.
Directed Functionalization Strategies
Introducing new functional groups at specific positions on the phenolic ring, other than the hydroxyl group, requires directed functionalization strategies. The hydroxyl group can direct electrophilic substitution primarily to the ortho and para positions. As the para position is already substituted, reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation would be directed to the ortho position.
An example of an unexpected functionalization has been observed in the reaction of macrocyclic α-ketols with the Burgess reagent, which led to carbamoylated para-phenylene units. nsf.gov It was noted that phenols can undergo sulfamic acid formation when reacting with the Burgess reagent. nsf.gov This type of reactivity highlights the potential for specialized reagents to achieve unconventional transformations on the phenolic core.
Reactivity of the Alkyl Amine Chain
The reactivity of the alkyl amine chain is dominated by the chemistry of the Cbz protecting group and the primary amine that is revealed upon its removal.
Transformations of Primary Amines
The nitrogen atom in N-Cbz-4-(4-hydroxyphenyl)butylamine is protected as a carbamate and is therefore not a primary amine. To engage this part of the molecule in reactions typical of primary amines, the Cbz group must first be removed. The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.
Once the primary amine is unmasked, it can undergo a wide array of transformations. A notable example is the conversion of primary amines into N-monoalkylhydroxylamines. elsevierpure.com This can be accomplished via a three-step sequence involving:
Selective mono-cyanomethylation of the primary amine. elsevierpure.com
Oxidation of the resulting intermediate with an oxidizing agent like m-CPBA. elsevierpure.com
Hydroxylaminolysis to yield the final N-monoalkylhydroxylamine. elsevierpure.com
This method is applicable to a broad range of primary amines. elsevierpure.com
Amide Bond Formation via Amine Reactivity
Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.gov For N-Cbz-4-(4-hydroxyphenyl)butylamine, this reaction requires prior deprotection of the Cbz group to liberate the nucleophilic primary amine. The resulting 4-(4-hydroxyphenyl)butylamine can then be coupled with a carboxylic acid to form an amide bond.
This transformation is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A vast array of coupling reagents has been developed for this purpose. However, the presence of the free phenolic hydroxyl group can complicate the reaction, potentially leading to side reactions like O-acylation. In studies involving the coupling of N-protected α-hydroxy-β-amino acids, the unprotected hydroxyl group was found to contribute to side reactions, such as the formation of homobislactones, which reduced the yield of the desired amide. nih.gov This suggests that for efficient amide bond formation, the phenolic hydroxyl may require its own protecting group.
The table below lists common coupling agents used for amide bond formation.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent (Abbreviation) | Full Name | Byproducts | Notes |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a precipitate, which can simplify purification. |
| EDC / EDCI | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea (B33335) derivative | Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used for sterically hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | A common and effective peptide coupling reagent. |
Strategic Applications in Complex Molecule Synthesis and Diversification
N-Cbz-4-(4-hydroxyphenyl)butylamine as an Intermediate in Drug Synthesis
The structural motifs present in N-Cbz-4-(4-hydroxyphenyl)butylamine are frequently found in biologically active compounds, making it a key starting material or intermediate in the synthesis of various pharmaceutical agents.
N-Cbz-4-(4-hydroxyphenyl)butylamine and structurally related Cbz-protected amines are integral to the synthesis of complex pharmaceutical targets, including certain HIV-1 protease inhibitors. nih.govdiva-portal.org The design of these inhibitors often focuses on mimicking the transition state of peptide bond hydrolysis, which is catalyzed by the viral protease. nih.gov The core structure of many inhibitors includes a central hydroxyl group and flanking side chains that interact with the enzyme's active site. nih.gov The synthesis of these molecules often involves the coupling of various fragments, where Cbz-protected amines serve as key building blocks to introduce specific side-chain functionalities. diva-portal.org
The development of potent HIV-1 protease inhibitors is a major achievement in structure-assisted drug design. researchgate.net These inhibitors are designed to bind tightly to the protease's active site, preventing the cleavage of viral polyproteins and thus halting the maturation of new, infectious virions. diva-portal.orgresearchgate.net The synthesis of such inhibitors requires precise control of stereochemistry and functional group placement. The use of Cbz-protected intermediates allows chemists to selectively perform reactions on other parts of the molecule without affecting the amine, which can be deprotected at a later stage to participate in further reactions. masterorganicchemistry.commasterorganicchemistry.com While first-generation inhibitors often had peptidic characteristics, newer generations, such as darunavir, incorporate more complex, non-peptidic moieties like bis-tetrahydrofuran to enhance binding and overcome drug resistance. nih.gov The synthesis of these advanced inhibitors relies on a toolbox of versatile, protected building blocks.
N-Cbz-4-(4-hydroxyphenyl)butylamine is an ideal building block for convergent synthetic strategies. Its two key functional groups—the protected amine and the phenol (B47542)—allow it to be incorporated into different fragments of a target molecule.
Amine Functionality : The Cbz-protected amine can be deprotected under specific conditions, typically catalytic hydrogenation, to reveal the free amine. masterorganicchemistry.commasterorganicchemistry.com This newly exposed amine can then be coupled with a carboxylic acid-containing fragment to form a critical amide bond.
Phenol Functionality : The hydroxyl group on the phenyl ring can be used as a handle for various chemical modifications, such as etherification or esterification, to attach another part of the target molecule.
This dual functionality allows for the creation of two separate, advanced intermediates that can be combined late in the synthetic sequence, a hallmark of a convergent approach.
Utility in Peptide and Peptidomimetic Chemistry (via related Cbz-protected amines)
The carboxybenzyl (Cbz) group is one of the classical and most widely used protecting groups for amines in peptide and peptidomimetic chemistry. masterorganicchemistry.com Its stability under various reaction conditions and its facile removal by catalytic hydrogenation make it an essential tool for chemists. masterorganicchemistry.commasterorganicchemistry.com
Amide bond formation is the defining reaction in peptide synthesis. To build a specific peptide sequence, the amine of one amino acid (or an amine-containing building block) must react with the carboxylic acid of another in a controlled manner. If the amine group of the second amino acid is not protected, it can react with itself, leading to a mixture of undesired products. masterorganicchemistry.com
Cbz-protected amines, like N-Cbz-4-(4-hydroxyphenyl)butylamine, are crucial for directing this process. The Cbz group renders the amine nucleophile unreactive, forcing the reaction to occur at the desired site. masterorganicchemistry.com This strategy is fundamental to both solid-phase and solution-phase peptide synthesis. Once the desired amide bond is formed, the Cbz group can be selectively removed to allow for the next amino acid to be added to the growing chain. masterorganicchemistry.com This orthogonality, where one protecting group can be removed without affecting others (like Boc or Fmoc), is key to synthesizing complex peptides and peptidomimetics. masterorganicchemistry.com
| Reaction Type | Role of Cbz-Protected Amine | Typical Reagents for Deprotection | Significance |
| Amide Ligation | Serves as the amine component in a coupling reaction after deprotection. The Cbz group prevents polymerization and side reactions. | H₂, Pd/C | Enables sequential and controlled formation of peptide bonds. masterorganicchemistry.commasterorganicchemistry.com |
| Direct Amidation | Can be directly converted to amides via rhodium-catalyzed coupling with arylboroxines, bypassing deprotection. nih.gov | Rhodium catalyst, Arylboroxine | Offers a more direct route to certain amide products. nih.gov |
| Transamidation | The N-Cbz amide can be activated for reaction with another amine. researchgate.netresearchgate.net | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Provides a metal-free method for amide bond exchange under mild conditions. researchgate.netacs.org |
Transamidation is a process where one amide is converted into another by reacting it with an amine. researchgate.netacs.org Traditionally, amide bonds are very stable and resistant to this type of transformation. However, modern synthetic methods have shown that activating the amide nitrogen with an electron-withdrawing group, such as Cbz or Boc, can facilitate this reaction. researchgate.netsemanticscholar.org
N-Cbz-amides can undergo transamidation in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature. researchgate.netresearchgate.net This method is highly chemoselective and avoids the harsh conditions or transition metals often required for amide bond cleavage. acs.org The reactivity of N-Cbz amides in these transformations is comparable to that of N-Boc and N-Ts amides. researchgate.net This approach provides a powerful tool for modifying peptides or other complex molecules containing an amide linkage under mild conditions, allowing for late-stage diversification of drug candidates.
Scaffold for Heterocyclic Compound Synthesis
A molecular scaffold is a core structure upon which a variety of substituents can be attached to create a library of related compounds. N-Cbz-4-(4-hydroxyphenyl)butylamine possesses the key features of a versatile scaffold for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are ubiquitous in medicinal chemistry.
The 4-hydroxyphenylbutylamine framework can be used to generate diverse heterocyclic systems. For example, the phenolic hydroxyl group and the primary amine (after Cbz deprotection) are positioned in such a way that they can participate in intramolecular cyclization reactions. Depending on the reagents used to react with these functional groups, a wide range of heterocycles can be envisioned. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazinone (B8607429) ring system. The use of natural product-derived scaffolds is a common strategy for generating unique, drug-like screening libraries. nih.gov The quinazoline (B50416) and triazole moieties, for example, are frequently found in FDA-approved drugs, highlighting the value of heterocyclic scaffolds in drug discovery. nih.gov The structural features of N-Cbz-4-(4-hydroxyphenyl)butylamine make it an attractive starting point for creating new chemical entities based on novel heterocyclic cores.
Advanced Analytical Characterization and Spectroscopic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to confirming the chemical structure of N-Cbz-4-(4-hydroxyphenyl)butylamine.
The ¹H NMR spectrum is predicted to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the 4-hydroxyphenyl group would appear as two doublets in the aromatic region (δ 6.5-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The five protons of the benzyl (B1604629) group on the Cbz protecting group would also resonate in this region. The methylene (B1212753) protons of the benzyl group (-CH₂-O) are expected to produce a singlet around δ 5.1 ppm. The protons of the butyl chain would give rise to a series of multiplets in the upfield region (δ 1.4-3.2 ppm). The protons on the carbon adjacent to the nitrogen (–CH₂-NH) would be the most downfield of the butyl chain protons. The hydroxyl (-OH) and amine (N-H) protons would appear as broad singlets with chemical shifts that are dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carbamate (B1207046) is expected to have a chemical shift in the range of δ 155-158 ppm. The aromatic carbons would generate signals between δ 115 and 156 ppm, with the carbon attached to the hydroxyl group being the most downfield. The benzylic carbon of the Cbz group is anticipated around δ 67 ppm, and the carbons of the butyl chain would appear in the δ 25-45 ppm range.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (C₆H₅ & C₆H₄) | 7.0 - 7.4 | Multiplet |
| Aromatic (C₆H₄) | 6.7 - 6.9 | Multiplet |
| Benzyl (-CH₂Ph) | 5.1 | Singlet |
| Butyl (-CH₂-N) | 3.1 - 3.3 | Multiplet |
| Butyl (-CH₂-Ar) | 2.5 - 2.7 | Multiplet |
| Butyl (-CH₂-CH₂-) | 1.4 - 1.7 | Multiplet |
| Amine (-NH) | Variable | Broad Singlet |
| Hydroxyl (-OH) | Variable | Broad Singlet |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 156 - 158 |
| Aromatic (C-O) | 154 - 156 |
| Aromatic (C-C) | 127 - 137 |
| Aromatic (C-H) | 115 - 130 |
| Benzyl (-CH₂Ph) | 66 - 68 |
| Butyl (-CH₂-N) | 40 - 43 |
| Butyl (-CH₂-Ar) | 34 - 36 |
| Butyl (-CH₂-CH₂-) | 28 - 32 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of N-Cbz-4-(4-hydroxyphenyl)butylamine. For the molecular formula C₁₈H₂₁NO₃, the exact mass is approximately 315.15 g/mol . In a high-resolution mass spectrum, one would expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to this mass plus the mass of a proton.
The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would likely involve the characteristic loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Cleavage of the butyl chain would also produce predictable fragment ions, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in the molecule. The IR spectrum of N-Cbz-4-(4-hydroxyphenyl)butylamine is expected to exhibit the following characteristic absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the carbamate N-H group.
C-H Stretch (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the butyl and benzyl groups.
C=O Stretch (Carbamate): A strong, sharp absorption band in the range of 1680-1720 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carbamate and phenol (B47542).
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenol | O-H Stretch | 3200-3600 (Broad) |
| Carbamate | N-H Stretch | 3300-3400 (Moderate) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| Carbamate | C=O Stretch | 1680-1720 (Strong) |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Ether & Phenol | C-O Stretch | 1000-1300 |
Computational Chemistry and Theoretical Studies on N Cbz 4 4 Hydroxyphenyl Butylamine
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the electronic structure and energetics of molecules. multidisciplinaryjournals.combohrium.com It allows for the investigation of reaction pathways, transition states, and the prediction of reactivity and selectivity, offering a molecular-level understanding of chemical transformations.
Transition State Analysis for Key Transformations
While specific transition state analyses for reactions involving N-Cbz-4-(4-hydroxyphenyl)butylamine are not extensively documented in publicly available literature, we can infer the principles from studies on related carbamate (B1207046) and N-protected amino alcohol systems. For instance, in the synthesis or further transformation of N-Cbz-4-(4-hydroxyphenyl)butylamine, key steps would involve the formation or reaction of the carbamate group, or reactions at the phenolic hydroxyl or the secondary amine.
DFT calculations are instrumental in locating the transition state structures for such reactions. For example, in a potential N-alkylation or acylation reaction, DFT could model the approach of an electrophile to the nitrogen atom, calculating the energy profile of the reaction pathway. This would involve identifying the geometry of the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy barrier. A lower energy barrier would indicate a more facile reaction.
In studies of related carbamate-containing compounds, DFT has been used to elucidate the mechanisms of both their formation and subsequent reactions. For example, the palladium-catalyzed synthesis of a carbamate derivative was investigated using DFT, confirming the non-spontaneous nature of the direct reaction and elucidating a detailed mechanistic pathway involving the catalyst. mdpi.com Such studies provide a framework for how the transition states in the synthesis of N-Cbz-4-(4-hydroxyphenyl)butylamine could be computationally explored.
Table 1: Representative Energetic Data from DFT Calculations on a Related Carbamate Synthesis
| Reaction Pathway Step | Description | Calculated Energy (kcal/mol) |
| Pathway 1 | Ligand Dissociation | -84.7 |
| Pathway 2 | Intermediate Formation | 90.1 |
| Net Reaction Energy | Overall Transformation | -238.7 |
This table presents data from a computational study on the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, illustrating the type of energetic data obtained from DFT calculations. mdpi.com
Prediction of Reactivity and Selectivity
DFT calculations can predict the reactivity of different sites within the N-Cbz-4-(4-hydroxyphenyl)butylamine molecule. By calculating parameters such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and Fukui functions, one can identify the most nucleophilic and electrophilic centers. researchgate.netnih.govmdpi.com
The nitrogen atom of the amine, despite being protected by the Cbz group, retains some nucleophilicity. The phenolic hydroxyl group is also a key reactive site, capable of acting as a nucleophile or a proton donor. The aromatic ring can undergo electrophilic substitution. DFT calculations can quantify the relative reactivity of these sites. For instance, the calculated HOMO density distribution would likely show high localization on the phenolic ring and the nitrogen atom, indicating these as the primary sites for electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.
Furthermore, DFT can predict selectivity in reactions where multiple products are possible. For example, in a reaction with an electrophile, DFT can calculate the activation energies for attack at the nitrogen versus the phenolic oxygen, thereby predicting the regioselectivity of the reaction. Studies on similar molecules have shown that doping or substitution can significantly alter the electronic properties and reactivity, a phenomenon that can be accurately predicted by DFT. d-nb.info
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like N-Cbz-4-(4-hydroxyphenyl)butylamine, understanding its conformational preferences is crucial for comprehending its reactivity and interactions.
Understanding Intramolecular Interactions and Stereochemical Outcomes
The conformational landscape of N-Cbz-4-(4-hydroxyphenyl)butylamine is determined by a variety of intramolecular interactions, including hydrogen bonding, steric hindrance, and electronic effects of the Cbz protecting group. acs.org The butyl chain allows for significant conformational flexibility, while the rigid phenyl and carbamate groups impose constraints.
Molecular mechanics and DFT calculations can be employed to perform a systematic conformational search to identify the low-energy conformers of the molecule. researchgate.net These calculations can reveal the presence of intramolecular hydrogen bonds, for instance, between the N-H proton and the phenolic oxygen or the carbonyl oxygen of the Cbz group. The relative energies of these conformers determine their population at a given temperature.
Understanding the preferred conformation is critical for predicting the stereochemical outcome of reactions. In reactions involving a chiral center or the formation of one, the pre-existing conformational bias of the substrate can influence the facial selectivity of the attack of a reagent. Computational studies on related lithium carbamates have shown how aggregation states and solvation, which can be modeled computationally, play a crucial role in determining the stereochemical course of their reactions. longdom.orgcuny.edu
Table 2: Example of Conformational Energy Differences in a Flexible Molecule
| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) |
| Anti | 180 | 0.0 |
| Gauche 1 | 60 | 1.2 |
| Gauche 2 | -60 | 1.2 |
| Eclipsed | 0 | 5.0 |
This is a hypothetical data table illustrating how computational methods can quantify the energy differences between various conformers of a molecule with a flexible chain, which is relevant to the butylamine (B146782) portion of the target compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Given that N-Cbz-4-(4-hydroxyphenyl)butylamine is a building block for bioactive molecules, Quantitative Structure-Activity Relationship (QSAR) studies, while not directly performed on this intermediate itself, are highly relevant to its derivatives. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Should a series of derivatives be synthesized from N-Cbz-4-(4-hydroxyphenyl)butylamine, QSAR studies could be employed to guide the design of more potent analogs. This would involve calculating a variety of molecular descriptors for each derivative, such as:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
These descriptors, calculated using computational methods, would then be correlated with the experimentally determined biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. For instance, studies on other phenolic compounds have successfully used QSAR to correlate structural features with antioxidant or other biological activities. acs.org
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The synthesis and functionalization of N-Cbz-4-(4-hydroxyphenyl)butylamine and its derivatives are heavily reliant on catalytic methodologies. The pursuit of novel catalytic systems is a key research frontier, aiming to enhance reaction efficiency, selectivity, and scope.
One promising area is the development of advanced transition metal catalysts. For instance, rhodium-catalyzed coupling reactions have shown potential for the direct amidation of N-Cbz-protected amines with arylboroxines, offering a more direct route to complex amides and bypassing traditional deprotection-condensation sequences acs.org. Similarly, nickel(II)-catalyzed photoredox N-arylation presents an alternative to palladium-catalyzed methods for forming N-aryl bonds under mild conditions organic-chemistry.org. The exploration of earth-abundant and less toxic metals as catalysts is a growing trend that could lead to more cost-effective and environmentally friendly syntheses.
Heterogeneous catalysts are also gaining prominence due to their ease of separation and reusability. Solid acid catalysts such as silica-sulfuric acid and Amberlyst-15 have been effectively used for the N-Cbz protection of amines under solvent-free conditions, demonstrating high efficiency and chemoselectivity researchgate.netresearchgate.net. Future research will likely focus on designing more sophisticated solid catalysts with tailored active sites to control selectivity in various transformations involving N-Cbz protected compounds.
Table 1: Examples of Catalytic Systems for N-Cbz Protected Amine Synthesis
| Catalyst System | Reaction Type | Key Advantages |
| Rhodium/Arylboroxine | Direct Amidation | Bypasses deprotection-condensation steps acs.org |
| Ni(II)/Photoredox | N-Arylation | Mild reaction conditions, alternative to palladium organic-chemistry.org |
| Silica-Sulfuric Acid | N-Cbz Protection | Solvent-free, reusable heterogeneous catalyst researchgate.net |
| Amberlyst-15 | N-Cbz Protection | Efficient, solvent-free, reusable catalyst researchgate.net |
Advancements in Sustainable and Green Chemical Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of N-Cbz-4-(4-hydroxyphenyl)butylamine and its analogs, a significant push towards more sustainable practices is evident.
A major focus is the replacement of hazardous solvents with more environmentally benign alternatives. Water, as a solvent, has been successfully employed for the chemoselective N-benzyloxycarbonylation of amines, offering a simple, efficient, and eco-friendly protocol ijacskros.com. Polyethylene glycol (PEG) has also emerged as a recyclable and effective medium for N-Cbz protection of amines tandfonline.com.
The development of catalyst-free and atom-economical reactions is another cornerstone of green synthesis. For example, methods for carbamate (B1207046) synthesis that utilize carbon dioxide as a C1 source are being explored to reduce reliance on hazardous reagents like phosgene (B1210022) derivatives organic-chemistry.orgacs.org. Future advancements will likely involve the integration of renewable feedstocks and energy sources, such as photocatalysis and electrochemistry, to further minimize the environmental impact of synthesis.
High-Throughput Synthesis and Automation Strategies
To accelerate the discovery of new derivatives and applications of N-Cbz-4-(4-hydroxyphenyl)butylamine, high-throughput synthesis (HTS) and automation are becoming indispensable tools. These technologies allow for the rapid generation of libraries of compounds and the efficient screening of reaction conditions.
Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The continuous synthesis of carbamates from amines and carbon dioxide has been demonstrated, showcasing a faster and safer alternative to conventional methods acs.orgacs.org. This approach could be adapted for the large-scale production of N-Cbz protected intermediates.
Automation in synthesis is often coupled with high-throughput screening to quickly identify optimal catalysts and reaction parameters. For instance, the development of facile high-throughput screens for biocatalysts like imine reductases enables the rapid interrogation of large enzyme libraries for desired activities researchgate.net. The application of machine learning and artificial intelligence to predict reaction outcomes and design novel synthetic routes is an emerging area that holds immense promise for the future of chemical synthesis.
Exploration of New Applications as a Versatile Synthetic Scaffold
The structural motifs present in N-Cbz-4-(4-hydroxyphenyl)butylamine—a protected amine, a phenolic hydroxyl group, and an alkyl chain—make it a versatile scaffold for the synthesis of a wide array of more complex molecules. The Cbz (benzyloxycarbonyl) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by catalytic hydrogenation ijacskros.comtotal-synthesis.com.
The phenolic hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to introduce new pharmacophores or to attach the molecule to a solid support for solid-phase synthesis. The alkyl chain provides conformational flexibility and can be modified to alter the lipophilicity and pharmacokinetic properties of the final compound.
Given that N-Cbz protected amino groups are key components in the synthesis of numerous biologically active molecules and pharmaceuticals, N-Cbz-4-(4-hydroxyphenyl)butylamine represents a valuable starting material organic-chemistry.orgmdpi.com. Future research will likely see this compound utilized in the construction of novel enzyme inhibitors, receptor ligands, and other therapeutic agents. Its bifunctional nature allows for its incorporation into larger, more complex structures, making it an attractive building block for combinatorial chemistry and drug discovery programs.
Bio-Inspired Synthesis and Biocatalysis for Related Compounds
Nature provides a rich source of inspiration for the development of new synthetic methodologies. The biosynthesis of phenolic compounds in plants, which often involves enzymatic cascades with high efficiency and selectivity, offers a blueprint for designing novel synthetic routes frontiersin.orgnih.gov.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field with significant potential for the synthesis of compounds related to N-Cbz-4-(4-hydroxyphenyl)butylamine. Enzymes such as esterases and acyltransferases have been shown to be effective for the synthesis of carbamates, including Cbz-protected amines, often in aqueous media and with high yields nih.gov. Transaminases are another class of enzymes that are widely used for the asymmetric synthesis of chiral amines from prochiral ketones, a key step in the production of many pharmaceuticals researchgate.netmdpi.com.
The development of "deprotectase" biocatalysts, enzymes that can selectively remove protecting groups like Cbz, offers a green alternative to traditional chemical deprotection methods that often require harsh reagents rsc.orgresearchgate.net. Future research in this area will focus on enzyme discovery through genome mining and the engineering of existing enzymes to have novel activities and broader substrate scopes, enabling the synthesis of a wider range of complex molecules in a more sustainable manner.
Q & A
Advanced Research Question
- Cross-technique validation : Compare NMR, IR, and X-ray crystallography (if available) to confirm assignments .
- Reference databases : Use NIST Chemistry WebBook or PubChem for benchmark spectral data .
- Replicate synthesis : Ensure consistency in reaction conditions (e.g., anhydrous vs. aqueous) to identify procedural errors .
What analytical techniques are most effective for quantifying N-Cbz-4-(4-hydroxyphenyl)butylamine in complex mixtures, such as reaction monitoring?
Basic Research Question
- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase; monitor at λmax ~255 nm .
- LC-MS/MS : Quantify via selected ion monitoring (SIM) for high sensitivity in biological matrices .
- TLC : Spot development with ninhydrin or UV fluorescence for rapid qualitative analysis .
In computational studies, how does the inclusion of solvent effects (e.g., aqueous vs. anhydrous) impact the predicted reaction pathways for Cbz group manipulations?
Advanced Research Question
Solvent effects significantly alter activation barriers. For example:
- Aqueous conditions : Reduce barriers for carbamate formation by stabilizing transition states via hydrogen bonding (e.g., ΔG‡ lowered by ~7 kcal/mol) .
- Anhydrous conditions : Favor alternative pathways with higher energy intermediates, requiring explicit solvation models (e.g., COSMO-RS) for accuracy .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
